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molecular formula C15H24O2 B8490079 {2-[(2-Methylpentan-2-yl)peroxy]propan-2-yl}benzene CAS No. 18350-33-9

{2-[(2-Methylpentan-2-yl)peroxy]propan-2-yl}benzene

Cat. No. B8490079
M. Wt: 236.35 g/mol
InChI Key: IBXOCJCMDVKZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04241222

Procedure details

Into the 200 ml jacketed reactor described in Example II were added 15.6 grams (0.13 m) alpha-methylstyrene, 15.0 grams (0.104 m) 82% t-hexyl hydroperoxide and 4.0 grams (0.043 m) phenol. The mixture was stirred to obtain a clear solution and the temperature was adjusted to 20° C. To this solution was added 1.5 grams (0.0095 m) of t-cumyl chloride from the addition funnel over 5 minutes while holding the temperature at 21°-22° C. The reaction self-exothermed to 25° C. over 10 minutes and then was stirred an additional 1/2 hour at 25° C. The reaction was then stirred 80 minutes at 35° C. and 90 minutes at 40° C. at which point the reaction was complete. The reaction was terminated by adding 25 mls of water, stirring 5 minutes, adding 5 mls of 50% NaOH, stirring another 5 minutes and separating the aqueous caustic layer. The organic layer was successively washed with 25 mls of 15% NaOH, saturated NaHCO3 solution, water, 15% NaHSO3 solution, saturated NaHCO3 solution and water. After drying with anhydrous sodium sulfate the crude product weighed 26.7 grams and contained 80.6% cumyl t-hexyl peroxide for a corrected yield of 21.5 grams and a 87.8% yield. The pure cumyl t-hexyl peroxide was isolated by fractional distillation under vacuum.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
t-cumyl chloride
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[C:10]([O:16][OH:17])([CH2:13][CH2:14][CH3:15])([CH3:12])[CH3:11].C1(O)C=CC=CC=1>>[C:10]([O:16][O:17][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH3:1])[CH3:3])([CH2:13][CH2:14][CH3:15])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(CCC)OO
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
t-cumyl chloride
Quantity
1.5 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
CUSTOM
Type
CUSTOM
Details
was adjusted to 20° C
CUSTOM
Type
CUSTOM
Details
at 21°-22° C
CUSTOM
Type
CUSTOM
Details
The reaction self-exothermed to 25° C. over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
was stirred an additional 1/2 hour at 25° C
Duration
0.5 h
STIRRING
Type
STIRRING
Details
The reaction was then stirred 80 minutes at 35° C. and 90 minutes at 40° C. at which
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The reaction was terminated
ADDITION
Type
ADDITION
Details
by adding 25 mls of water
STIRRING
Type
STIRRING
Details
stirring 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
adding 5 mls of 50% NaOH
STIRRING
Type
STIRRING
Details
stirring another 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
separating the aqueous caustic layer
WASH
Type
WASH
Details
The organic layer was successively washed with 25 mls of 15% NaOH, saturated NaHCO3 solution, water, 15% NaHSO3 solution, saturated NaHCO3 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with anhydrous sodium sulfate the crude product

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CCC)OOC(C)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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